molecular formula C9H8N2O2S B13119898 Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate

Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate

Cat. No.: B13119898
M. Wt: 208.24 g/mol
InChI Key: DZDGTQGXCYQIGR-UHFFFAOYSA-N
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Description

Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction yields various thiazolo-pyridine derivatives depending on the substituents on the aromatic aldehyde.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in large-scale syntheses to ensure efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products

The major products formed from these reactions include various substituted thiazolo-pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with various molecular targets. For instance, it can act as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt essential biological processes in pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration, which allows for specific interactions with biological targets. This uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-8(4-10-7)14-5-11-6/h3-5H,2H2,1H3

InChI Key

DZDGTQGXCYQIGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)N=CS2

Origin of Product

United States

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